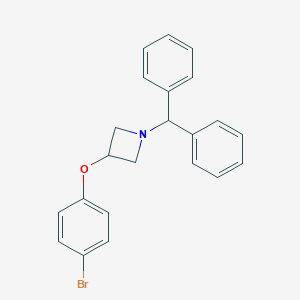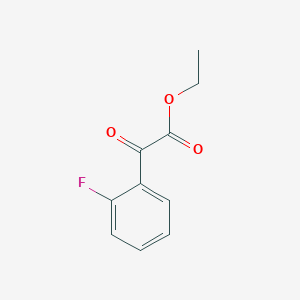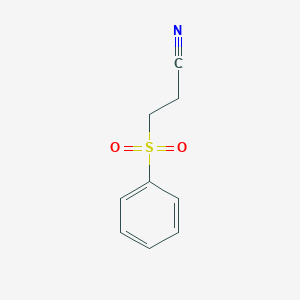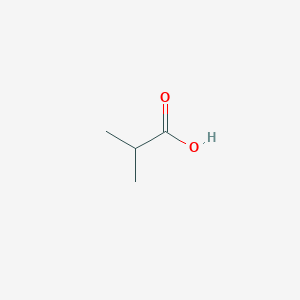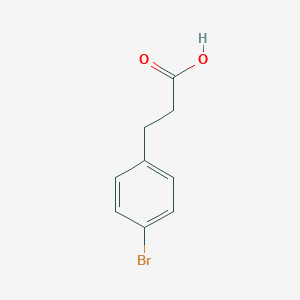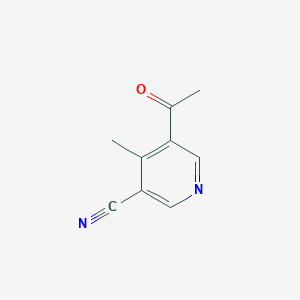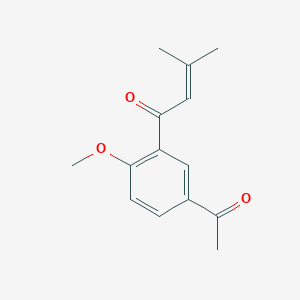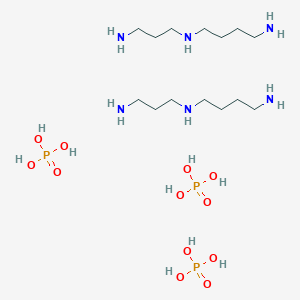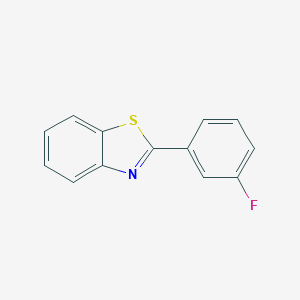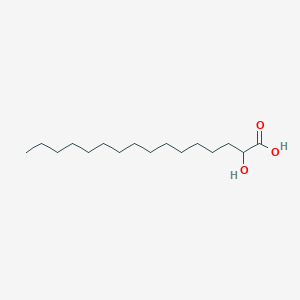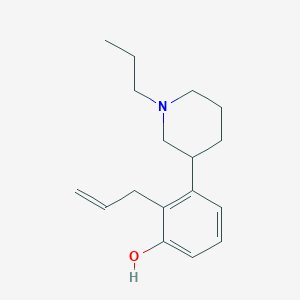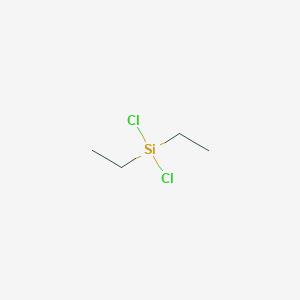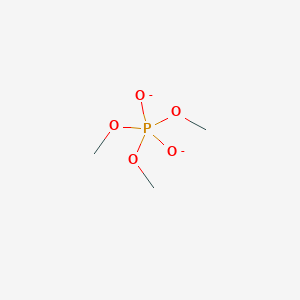
Trimethoxyphosphorane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethoxyphosphorane (TMP) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TMP is a phosphorane derivative that is commonly used as a reagent in organic synthesis. The compound is highly reactive and has been shown to be effective in a wide range of chemical reactions.
Mécanisme D'action
Trimethoxyphosphorane acts as a strong nucleophile and Lewis base due to the presence of the phosphorane group. The compound is highly reactive and can undergo a variety of chemical reactions, including nucleophilic substitution and condensation reactions. Trimethoxyphosphorane can also act as a dehydrating agent, facilitating the removal of water from a reaction mixture.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of Trimethoxyphosphorane. However, studies have shown that the compound can be toxic to cells at high concentrations. Trimethoxyphosphorane has also been shown to inhibit the growth of cancer cells in vitro, suggesting potential anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Trimethoxyphosphorane in lab experiments is its high reactivity and versatility. The compound can be used in a wide range of chemical reactions and has been shown to be effective in the synthesis of various organic compounds. However, Trimethoxyphosphorane is highly reactive and can be difficult to handle, requiring careful handling and storage.
Orientations Futures
There are several future directions for the research and development of Trimethoxyphosphorane. One potential application is in the development of new anti-cancer drugs. Studies have shown that Trimethoxyphosphorane has potential anti-cancer properties and could be used as a starting point for the development of new drugs. Other potential applications include the synthesis of new organic compounds and the development of new chemical reactions using Trimethoxyphosphorane as a reagent.
Conclusion:
In conclusion, Trimethoxyphosphorane is a highly reactive and versatile compound that has gained significant attention in the scientific community due to its potential applications in organic synthesis and anti-cancer research. The compound is commonly used as a reagent in a wide range of chemical reactions and has been shown to be effective in the synthesis of various organic compounds. While there is limited research on the biochemical and physiological effects of Trimethoxyphosphorane, studies have shown potential anti-cancer properties and suggest future directions for the development of new drugs and chemical reactions.
Méthodes De Synthèse
Trimethoxyphosphorane can be synthesized through a variety of methods, including the reaction of triphenylphosphine with methyl iodide and sodium hydride. The reaction is typically carried out in anhydrous conditions and can yield high purity Trimethoxyphosphorane. Other methods of synthesis include the reaction of triphenylphosphine with dimethyl sulfate and the reaction of triphenylphosphine with methyl triflate.
Applications De Recherche Scientifique
Trimethoxyphosphorane has been widely used in organic synthesis as a reagent for various chemical reactions. The compound has been shown to be effective in the synthesis of a wide range of organic compounds, including esters, amides, and carboxylic acids. Trimethoxyphosphorane has also been used in the synthesis of natural products, such as alkaloids and terpenoids.
Propriétés
Numéro CAS |
133930-63-9 |
|---|---|
Nom du produit |
Trimethoxyphosphorane |
Formule moléculaire |
C3H9O5P-2 |
Poids moléculaire |
156.07 g/mol |
Nom IUPAC |
trimethoxy(dioxido)-λ5-phosphane |
InChI |
InChI=1S/C3H9O5P/c1-6-9(4,5,7-2)8-3/h1-3H3/q-2 |
Clé InChI |
YFPLWKMFSSSISB-UHFFFAOYSA-N |
SMILES |
COP([O-])([O-])(OC)OC |
SMILES canonique |
COP([O-])([O-])(OC)OC |
Autres numéros CAS |
133930-63-9 |
Synonymes |
dianionic trimethoxyphosphorane trimethoxyphosphorane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



